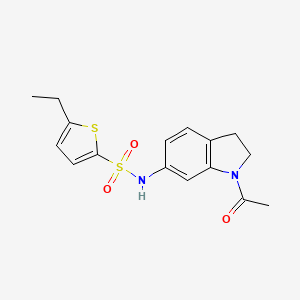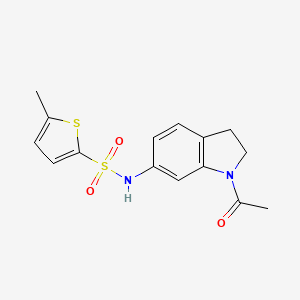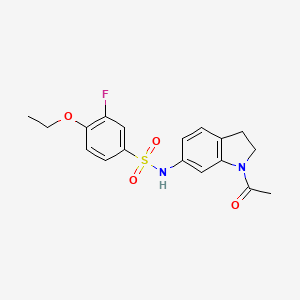![molecular formula C12H9BrClNOS B6536702 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058258-87-9](/img/structure/B6536702.png)
5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide has a wide range of applications in scientific research due to its unique chemical structure and properties. It can be used to form complexes with metal ions, which can be used to study the properties of metals. It can also be used in the synthesis of various compounds, such as dyes, pigments, and pharmaceuticals. Additionally, this compound can be used in the synthesis of catalysts, which can be used to facilitate chemical reactions.
Wirkmechanismus
The mechanism of action of 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide is based on its ability to form complexes with metal ions. When this compound reacts with a metal ion, it forms a coordination complex. This coordination complex alters the properties of the metal ion, which can be used to study the properties of the metal ion. Additionally, the coordination complex can be used to catalyze chemical reactions.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects on humans or other organisms. It is not toxic and is not known to be carcinogenic or mutagenic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide in laboratory experiments include its high solubility, its ability to form stable complexes with metal ions, and its low toxicity. The main limitation of using this compound in laboratory experiments is its limited availability.
Zukünftige Richtungen
The future directions of 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide research include further studies of its ability to form complexes with metal ions, its use in the synthesis of catalysts, and its potential applications in the pharmaceutical industry. Additionally, further research could be done on the biochemical and physiological effects of this compound, as well as its potential toxicity and carcinogenicity. Finally, further research could be done to explore the potential for this compound to be used as a drug delivery system.
Synthesemethoden
5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide can be synthesized from 3-bromo-2-chlorobenzamide and thiophen-3-ylmethyl bromide via a nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is complete when the bromine and chlorine atoms are replaced by the thiophen-3-ylmethyl group.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNOS/c13-9-1-2-11(14)10(5-9)12(16)15-6-8-3-4-17-7-8/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJMWXKMYXPXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCC2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536666.png)
![4-butoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536684.png)
![methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate](/img/structure/B6536689.png)
![2-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536691.png)
![N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B6536693.png)
![3-(2-chlorophenyl)-5-methyl-N-[(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6536709.png)
![N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B6536716.png)
![N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B6536719.png)
